Cas no 1621-70-1 (3'-Hydroxy-4'-methoxyflavanone)

3'-Hydroxy-4'-methoxyflavanone Chemical and Physical Properties
Names and Identifiers
-
- 3'-Hydroxy-4'-methoxyflavanone
- 3''-Hydroxy-4''-methoxyflavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-hydroxy-4-methoxyphenyl)-
-
- Inchi: 1S/C16H14O4/c1-19-15-7-6-10(8-13(15)18)16-9-12(17)11-4-2-3-5-14(11)20-16/h2-8,16,18H,9H2,1H3
- InChI Key: DJCDENZLUWIEMU-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OC)C(O)=C2)OC2=CC=CC=C2C(=O)C1
3'-Hydroxy-4'-methoxyflavanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H946835-1g |
3'-Hydroxy-4'-methoxyflavanone |
1621-70-1 | 1g |
$ 1200.00 | 2023-09-07 | ||
TRC | H946835-100mg |
3'-Hydroxy-4'-methoxyflavanone |
1621-70-1 | 100mg |
$201.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H946835-100mg |
3'-Hydroxy-4'-methoxyflavanone |
1621-70-1 | 100mg |
¥1800.00 | 2023-09-15 | ||
TRC | H946835-1000mg |
3'-Hydroxy-4'-methoxyflavanone |
1621-70-1 | 1g |
$1568.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H946835-1g |
3'-Hydroxy-4'-methoxyflavanone |
1621-70-1 | 1g |
¥14400.00 | 2023-09-15 |
3'-Hydroxy-4'-methoxyflavanone Related Literature
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
Additional information on 3'-Hydroxy-4'-methoxyflavanone
3'-Hydroxy-4'-methoxyflavanone: A Comprehensive Overview
3'-Hydroxy-4'-methoxyflavanone, also known by its CAS number 1621-70-1, is a bioactive compound that has garnered significant attention in the fields of pharmacology, nutrition, and natural product chemistry. This compound belongs to the class of flavanones, which are a type of flavonoid—a group of naturally occurring plant secondary metabolites with diverse biological activities. The structure of 3'-Hydroxy-4'-methoxyflavanone is characterized by a flavanone backbone with hydroxyl and methoxy groups at specific positions, contributing to its unique pharmacological properties.
The chemical structure of 3'-Hydroxy-4'-methoxyflavanone comprises a benzopyran skeleton with a ketone group at position 4. The hydroxyl group at position 3' and the methoxy group at position 4' are key functional groups that influence its bioactivity. These groups play a crucial role in the compound's ability to interact with cellular targets, such as enzymes and receptors, thereby modulating various physiological processes. Recent studies have highlighted the potential of 3'-Hydroxy-4'-methoxyflavanone in anti-inflammatory, antioxidant, and anticancer activities.
In terms of biological activity, 3'-Hydroxy-4'-methoxyflavanone has been extensively studied for its antioxidant properties. Antioxidants are essential for neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Research has demonstrated that 3'-Hydroxy-4'-methoxyflavanone exhibits potent radical-scavenging activity, making it a promising candidate for applications in oxidative stress-related conditions.
Beyond its antioxidant effects, 3'-Hydroxy-4'-methoxyflavanone has also shown significant anti-inflammatory activity. Inflammation is a critical component of many chronic diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Studies have revealed that this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor central to inflammatory responses.
The anticancer potential of 3'-Hydroxy-4'-methoxyflavanone is another area of active research. Preclinical studies have demonstrated that this compound induces apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Furthermore, 3'-Hydroxy-4'-methoxyflavanone has been shown to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to chemotherapeutic agents.
In recent years, there has been growing interest in exploring the neuroprotective effects of 3'-Hydroxy-4'-methoxyflavanone. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by oxidative stress and inflammation in the central nervous system. Experimental evidence suggests that this compound can mitigate neuroinflammation and protect against neuronal damage caused by oxidative stress. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.
The applications of CAS No. 1621-70-1, or 3'-Hydroxy-4'-methoxyflavanone, extend beyond pharmacological research into areas such as food science and cosmetics. In food science, this compound is valued for its ability to enhance the stability and shelf life of food products by preventing oxidation. In cosmetics, its antioxidant and anti-inflammatory properties make it an ideal ingredient for skincare products aimed at combating signs of aging and reducing skin irritation.
The synthesis and extraction methods for obtaining pure samples of CAS No. 1621-70-1 have also been subjects of scientific investigation. Traditionally extracted from plant sources such as citrus fruits and some medicinal herbs, modern techniques now include chemical synthesis to ensure consistent quality and availability. Advanced purification methods have been developed to isolate this compound from complex matrices, ensuring its purity for both research and commercial applications.
In conclusion, CAS No. 1621-70-1, or 3'-Hydroxy-4'-methoxyflavanone strong>, stands out as a multifaceted bioactive compound with promising therapeutic potential across various domains. Its unique chemical structure endows it with diverse biological activities that continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it is anticipated that new applications will emerge, further solidifying its importance in both scientific research and industrial applications.
1621-70-1 (3'-Hydroxy-4'-methoxyflavanone) Related Products
- 147086-79-1((S)-6-Methyl-5,6-dihydro-4H-thieno2,3-Bthiopyran-4-one)
- 1878744-92-3(Tert-butyl 5-amino-2-bromo-4-methylbenzoate)
- 149429-49-2(cis-Tetrahydro-furan-3,4-dicarboxylic acid)
- 2229208-07-3(3-(4-amino-1,2-oxazol-5-yl)benzonitrile)
- 1216317-86-0(5-(4-tert-Butyl-phenyl)-oxazole-2-carboxylic acid)
- 1393654-69-7(2-(4-tert-butylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid)
- 872843-60-2(2-{3-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl-1H-indol-1-yl}-N,N-diethylacetamide)
- 2034249-88-0((3-pyridin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone)
- 1361529-87-4(2-(3,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile)
- 75221-88-4(Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)-)




